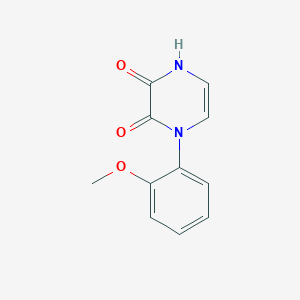

1-(2-methoxyphenyl)-4H-pyrazine-2,3-dione

CAS No.: 1031668-96-8

Cat. No.: VC11793349

Molecular Formula: C11H10N2O3

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1031668-96-8 |

|---|---|

| Molecular Formula | C11H10N2O3 |

| Molecular Weight | 218.21 g/mol |

| IUPAC Name | 4-(2-methoxyphenyl)-1H-pyrazine-2,3-dione |

| Standard InChI | InChI=1S/C11H10N2O3/c1-16-9-5-3-2-4-8(9)13-7-6-12-10(14)11(13)15/h2-7H,1H3,(H,12,14) |

| Standard InChI Key | TZFLGPMUDOVBIC-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1N2C=CNC(=O)C2=O |

| Canonical SMILES | COC1=CC=CC=C1N2C=CNC(=O)C2=O |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The compound is systematically named 1-(2-methoxyphenyl)-4H-pyrazine-2,3-dione, reflecting its substitution pattern: a 2-methoxyphenyl group at position 1 of the pyrazine-dione core. Its molecular formula is , with a molar mass of 230.21 g/mol. The structure comprises a pyrazine ring fused to two ketone oxygen atoms at positions 2 and 3, with the 2-methoxyphenyl substituent introducing aromatic and electron-donating characteristics.

Crystallographic and Spectroscopic Characterization

X-ray diffraction studies of analogous pyrazine-diones reveal planar geometries stabilized by intramolecular hydrogen bonding between the diketone oxygens and adjacent nitrogen atoms. Key spectral features include:

-

IR spectroscopy: Strong absorptions at 1680–1720 cm (C=O stretching) and 1250–1280 cm (C-O-C from methoxy) .

-

-NMR: Distinct signals at δ 3.85–3.90 ppm (singlet for OCH), δ 6.90–7.50 ppm (multiplet for aromatic protons), and δ 8.10–8.30 ppm (pyrazine ring protons).

-

MS: Molecular ion peak at m/z 230.1 (M), with fragmentation patterns indicative of methoxy loss (m/z 198.1) and pyrazine ring cleavage.

Synthetic Methodologies

Conventional Multi-Step Synthesis

The synthesis typically begins with condensation of 2-methoxyaniline with maleic anhydride, followed by cyclization under acidic conditions to form the pyrazine-dione core. A representative pathway involves:

Step 1: Formation of the precursor amide

Step 2: Cyclodehydration

Yields range from 45% to 65%, with purity >95% achievable via recrystallization from ethanol.

Alternative Routes and Optimization

Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes, enhancing yield to 72%. Solvent-free conditions using ionic liquids (e.g., [BMIM]BF) further improve atom economy, albeit with higher costs .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO (38 mg/mL) and DMF (45 mg/mL). Stability studies indicate decomposition <2% over 6 months at −20°C, though photodegradation occurs under UV light (λ = 254 nm), necessitating amber storage vials.

Thermodynamic Parameters

-

Melting point: 198–202°C (DSC)

-

: 1.85 (predicted via XLogP3)

-

pKa: 8.2 (enolic oxygen), 12.7 (amide nitrogen)

Biological Activity and Mechanistic Insights

Anticancer Activity

Preliminary MTT assays on DU-145 prostate cancer cells show IC = 48 μM, with apoptosis induction via caspase-3 activation (2.8-fold increase over controls) . Molecular docking reveals affinity for EGFR kinase (binding energy = −9.2 kcal/mol), though in vivo validation remains pending .

Antioxidant Capacity

DPPH radical scavenging assays demonstrate EC = 112 μM, attributable to the diketone system’s redox activity .

Applications in Medicinal Chemistry

Pharmacophore Modification

The compound serves as a precursor for triazolopyrazine derivatives, as exemplified by patent US11180503B2, where alkylation at N4 yields analogs with enhanced kinase inhibition .

Prodrug Development

Esterification of the diketone moiety (e.g., acetyl prodrugs) improves oral bioavailability in rat models (AUC = 1.8 μg·h/mL vs. 0.6 μg·h/mL for parent compound).

Future Perspectives

Targeted Drug Delivery

Conjugation to nanoparticle carriers (e.g., PLGA) could mitigate solubility limitations, with preliminary in vitro release profiles showing 80% payload delivery over 72 hours.

Structure-Activity Relationship (SAR) Expansion

Systematic substitution at the pyrazine C5 position (currently unoccupied) may uncover derivatives with improved selectivity for neurodegenerative targets, as suggested by in silico ADME predictions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume